5-Methyl-2'-o-methylcytidine
Overview
Description
5-Methyl-2’-O-Methylcytidine is a modified nucleoside that has been found in various organisms, including bacteria, archaea, and eukaryotes. It is a derivative of cytidine, where the cytosine base is methylated at the 5th position and the ribose sugar is methylated at the 2’-O position. This compound plays a significant role in the regulation of gene expression and RNA stability.
Mechanism of Action
Target of Action
5-Methyl-2’-o-methylcytidine is a purine nucleoside analogue . The primary targets of this compound are RNA molecules, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA) . These RNA molecules play crucial roles in protein synthesis and gene regulation.
Mode of Action
The compound interacts with its targets by adding a methyl group to the carbon-5 position of the cytosine base . This methylation process is catalyzed by specific enzymes, where a cysteine residue on the enzyme’s PCQ motif creates a nucleophilic attack at carbon 6 on the cytosine nucleotide that is to be methylated . S-Adenosylmethionine then donates a methyl group to carbon 5 .
Biochemical Pathways
The methylation of cytosine in RNA molecules affects various biochemical pathways. It regulates gene transcription and takes several other biological roles . For instance, it can change the coding sequence, alter splicing patterns, or change RNA stability . It also contributes to translation fidelity and ribosome assembly .
Result of Action
The methylation of cytosine in RNA molecules by 5-Methyl-2’-o-methylcytidine can have significant molecular and cellular effects. It can alter gene expression, regulate protein synthesis, and influence cell growth and differentiation . In some cases, it may have antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Biochemical Analysis
Biochemical Properties
5-Methyl-2’-o-methylcytidine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit IL-12 and IL-6 release induced by a toll-like receptor 9 (TLR9) agonist in mouse spleen cell cultures .
Cellular Effects
5-Methyl-2’-o-methylcytidine has significant effects on various types of cells and cellular processes. It is found in Huh7 cells infected with Zika virus, hepatitis C virus (HCV), poliovirus, or HIV-1 provirus but not uninfected Huh7 cells .
Molecular Mechanism
5-Methyl-2’-o-methylcytidine exerts its effects at the molecular level through various mechanisms. It stabilizes RNA structures by promoting base stacking and by increasing the thermal stability of hydrogen bonding with guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-O-Methylcytidine typically involves the methylation of cytidine at the 5th position of the cytosine base and the 2’-O position of the ribose sugar. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis .
Industrial Production Methods
Industrial production of 5-Methyl-2’-O-Methylcytidine can be achieved through large-scale chemical synthesis using similar methylating agents and conditions as described above. The process involves multiple steps, including protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2’-O-Methylcytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethyl-2’-O-Methylcytidine.
Reduction: Reduction reactions can convert it back to cytidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxymethylated cytidine derivatives, which have distinct biological activities and properties .
Scientific Research Applications
5-Methyl-2’-O-Methylcytidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Methylcytidine: Similar to 5-Methyl-2’-O-Methylcytidine but lacks the 2’-O methylation.
2’-O-Methylcytidine: Similar but lacks the 5-methyl group on the cytosine base.
5-Hydroxymethylcytidine: An oxidized derivative of 5-Methylcytidine with a hydroxymethyl group at the 5th position.
Uniqueness
5-Methyl-2’-O-Methylcytidine is unique due to the presence of both 5-methyl and 2’-O-methyl groups, which confer distinct chemical and biological properties. These modifications enhance the stability and functionality of RNA, making it a valuable tool in various research and therapeutic applications .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRVGAACYEOQI-FDDDBJFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595381 | |
Record name | 5-Methyl-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113886-70-7 | |
Record name | 5-Methyl-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2'-O-methylation in 5-methyl-2'-O-methylcytidine contribute to tRNA stability, especially in organisms living in extreme environments?
A1: The research paper highlights that 2'-O-methylation in m5Cm, alongside other modifications like N4-acetylation in N4-acetyl-2'-O-methylcytidine (ac4Cm) and N2-dimethylation in N2-dimethyl-2'-O-methylguanosine (m2(2)Gm), plays a crucial role in stabilizing the C3'-endo form of these nucleosides []. This stabilization leads to increased conformational rigidity, particularly in m5Cm []. This rigidity is particularly important for tRNAs in extremophile archaebacteria, as it helps maintain the tRNA's A-type conformation even at high temperatures []. This structural stability is essential for the tRNA to perform its function in protein synthesis under extreme conditions. In contrast, mesophile tRNAs, which exist in more temperate environments, utilize either base or ribose modifications, as these modifications are sufficient for stability at normal temperatures [].
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